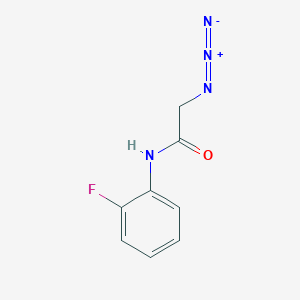

2-azido-N-(2-fluorophenyl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-azido-N-(2-fluorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN4O/c9-6-3-1-2-4-7(6)12-8(14)5-11-13-10/h1-4H,5H2,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDCAESUEKXXHDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)CN=[N+]=[N-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Synthesis of 2 Azido N 2 Fluorophenyl Acetamide

Retrosynthetic Analysis and Viable Synthetic Pathways to 2-azido-N-(2-fluorophenyl)acetamide

A logical retrosynthetic analysis of this compound suggests a straightforward and common disconnection approach. The primary disconnection is at the C-N bond of the azide (B81097) group, leading to a halide precursor and an azide source. A subsequent disconnection of the amide bond reveals the precursor amines and a reactive form of acetic acid.

This analysis points to a primary synthetic route starting from 2-fluoroaniline (B146934). The synthesis would proceed via two main steps:

Amide Formation: Acylation of 2-fluoroaniline with a 2-haloacetyl halide, most commonly 2-chloroacetyl chloride, would yield the intermediate N-(2-fluorophenyl)-2-chloroacetamide. This reaction is a standard Schotten-Baumann type reaction, often carried out in the presence of a base to neutralize the hydrogen chloride byproduct. ijper.org

Azide Introduction: The subsequent step involves a nucleophilic substitution reaction where the chloride in N-(2-fluorophenyl)-2-chloroacetamide is displaced by an azide ion. Sodium azide is the most common and cost-effective source for the azide group. nih.govnih.gov

An alternative, though less common, pathway could involve the direct acylation of 2-fluoroaniline with 2-azidoacetic acid. However, the preparation and handling of 2-azidoacetic acid can be more hazardous and less straightforward than the haloacetamide route, making the former pathway more synthetically viable.

Optimization of Reaction Conditions for Enhanced Yield and Purity of this compound

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Several parameters can be adjusted for both the acylation and azidation steps.

For the Acylation Step (2-fluoroaniline with 2-chloroacetyl chloride):

| Parameter | Condition | Rationale |

| Solvent | Aprotic solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) | To dissolve reactants and prevent side reactions with the solvent. |

| Base | Pyridine or triethylamine | To neutralize the HCl byproduct and drive the reaction to completion. |

| Temperature | 0 °C to room temperature | To control the reaction rate and minimize the formation of byproducts. |

| Stoichiometry | Slight excess of 2-chloroacetyl chloride | To ensure complete consumption of the starting aniline (B41778). |

For the Azidation Step (N-(2-fluorophenyl)-2-chloroacetamide with sodium azide):

Based on the synthesis of analogous compounds like 2-azido-N-(4-methylphenyl)acetamide and 2-azido-N-(4-fluorophenyl)acetamide, the following conditions can be considered as a starting point for optimization. nih.govnih.gov

| Parameter | Condition | Rationale |

| Solvent | Mixture of ethanol (B145695) and water (e.g., 70:30) | To dissolve both the organic substrate and the inorganic sodium azide. |

| Temperature | Reflux (e.g., 80-100 °C) | To provide sufficient energy for the nucleophilic substitution. |

| Reaction Time | Monitored by Thin Layer Chromatography (TLC) | To ensure the reaction goes to completion without significant degradation. |

| Stoichiometry | Molar excess of sodium azide | To drive the equilibrium towards the product side. |

A study on the synthesis of 2-azido-N-(4-methylphenyl)acetamide reported a yield of 73% under reflux conditions in an ethanol/water mixture for 24 hours. nih.gov Similar yields can be anticipated for the 2-fluoro analog, but optimization of the solvent system, temperature, and reaction time may lead to further improvements.

Exploration of Sustainable and Green Chemistry Approaches in this compound Production

The principles of green chemistry can be applied to the synthesis of this compound to minimize its environmental impact. mdpi.comresearchgate.net

Key Green Chemistry Principles and their Application:

Atom Economy: The primary synthetic route has a good atom economy, with the main byproduct in the first step being HCl, which is neutralized, and in the second step, NaCl.

Use of Safer Solvents: While traditional syntheses may use chlorinated solvents, exploring greener alternatives like ethanol, water, or even solvent-free conditions for the acylation step could be beneficial. The azidation step already utilizes a relatively green solvent mixture of ethanol and water. nih.gov

Energy Efficiency: Utilizing microwave-assisted synthesis could significantly reduce reaction times and energy consumption for both steps. researchgate.net

Use of Renewable Feedstocks: While the starting materials are currently derived from petrochemical sources, future developments could explore bio-based routes to 2-fluoroaniline.

Catalysis: While the current synthesis does not heavily rely on catalysts, exploring enzymatic or other green catalytic methods for the acylation could be a future research direction. researchgate.net

Potential Green Improvements:

| Synthetic Step | Green Alternative | Benefit |

| Acylation | Solvent-free reaction or use of a green solvent like 2-methyltetrahydrofuran (B130290) (2-MeTHF). | Reduces volatile organic compound (VOC) emissions. |

| Azidation | Phase-transfer catalysis to enhance reaction rate in a biphasic system, potentially at lower temperatures. | Improves energy efficiency and may simplify purification. |

| Overall | One-pot synthesis from 2-fluoroaniline to the final product. | Reduces waste from intermediate workup and purification steps. |

Scalability Considerations for this compound Synthesis

Scaling up the synthesis of this compound from a laboratory scale to an industrial scale presents several challenges that need to be addressed.

Key Scalability Challenges:

Handling of Sodium Azide: Sodium azide is highly toxic and explosive, especially in the presence of acids or heavy metals. On a large scale, the safe handling and quenching of excess azide are critical.

Exothermic Reactions: The acylation reaction can be exothermic and requires efficient heat management to prevent runaway reactions.

Workup and Purification: The workup of large-scale reactions, including extractions and crystallizations, can be resource-intensive. Developing a robust crystallization procedure is key for obtaining high purity material without the need for chromatography.

Effluent Management: The disposal of aqueous waste containing residual azide and salts needs to be handled according to environmental regulations.

Strategies for Successful Scale-Up:

| Consideration | Strategy |

| Safety | Use of a flow reactor for the azidation step to minimize the amount of azide present at any given time. Implementation of robust safety protocols for handling sodium azide. |

| Process Control | Automated process control for monitoring temperature, pressure, and reagent addition rates. |

| Purification | Optimization of crystallization conditions (solvent, temperature profile) to achieve the desired purity without chromatography. |

| Waste Reduction | Recovery and recycling of solvents. Treatment of aqueous waste to neutralize and remove azide. |

By carefully considering these factors, the synthesis of this compound can be safely and efficiently scaled to meet potential demand.

Reactivity and Mechanistic Studies of 2 Azido N 2 Fluorophenyl Acetamide

Fundamental Reactivity of the Azido (B1232118) Group in 2-azido-N-(2-fluorophenyl)acetamide

The azido group is a pseudohalogen and an organic azide (B81097), which is characterized by its linear arrangement of three nitrogen atoms. This functional group is an excellent precursor for the introduction of nitrogen into molecules due to its ability to undergo a wide range of reactions. In the context of this compound, the electron-withdrawing nature of the adjacent acetamido group and the fluorine-substituted phenyl ring can influence the reactivity of the azide.

Cycloaddition Chemistry: [3+2] Dipolar Cycloadditions with Alkenes and Alkynes

Organic azides, such as this compound, are well-established 1,3-dipoles that readily participate in [3+2] cycloaddition reactions with various dipolarophiles, most notably alkenes and alkynes. These reactions are powerful tools for the synthesis of five-membered heterocyclic rings, such as triazoles and triazolines.

The scope of the CuAAC reaction is broad, and it is expected that this compound would react with a wide variety of terminal alkynes to produce the corresponding 1,4-disubstituted triazoles. The reaction is generally tolerant of a wide range of functional groups, making it a robust method for molecular assembly. nih.gov

Table 1: Representative Reaction Conditions for CuAAC with Azidoacetates (by Analogy)

| Azide | Alkyne | Copper Source | Ligand | Solvent | Temperature | Yield | Reference |

| Methyl 2-azidoacetate | 1-Dodecyne | CuSO₄·5H₂O | Irgacure 819 (photoinitiator) | DMF | Ambient | Not specified | nih.gov |

| Cyclic Secondary Azides | Various terminal alkynes | (CuOTf)₂·PhMe | Chiral Ligands | Various | Room Temperature | High (up to 97%) | nih.gov |

This table presents data for analogous compounds to illustrate typical reaction parameters.

To circumvent the potential cytotoxicity of copper catalysts in biological systems, strain-promoted azide-alkyne cycloaddition (SPAAC) has emerged as a powerful metal-free alternative. This reaction utilizes the high ring strain of cyclooctynes to accelerate the [3+2] cycloaddition with azides. magtech.com.cn The reactivity in SPAAC is highly dependent on the structure of the cycloalkyne. magtech.com.cn

While no specific studies on the SPAAC reactions of this compound have been reported, it is anticipated to react readily with various strained cyclooctynes. The rate of these reactions can be significantly influenced by the modifications on the cyclooctyne (B158145) ring, such as the presence of electron-withdrawing groups or fused aromatic rings, which can enhance the reaction kinetics. nih.govnih.gov For instance, difluorinated cyclooctynes (DIFO) and dibenzocyclooctynes (DIBO) exhibit exceptionally high reaction rates with azides. magtech.com.cnnih.gov

Table 2: Second-Order Rate Constants for SPAAC of Benzyl (B1604629) Azide with Various Cycloalkynes (for Comparison)

| Cycloalkyne | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference |

| OCT | Low | nih.gov |

| BCN | Readily reacts | nih.gov |

| ADIBO | 0.40 | nih.gov |

| DIBO derivative (keto-DIBO) | 3.5 | nih.gov |

This table provides comparative data for benzyl azide to illustrate the effect of cycloalkyne structure on SPAAC reactivity.

Beyond SPAAC, other metal-free [3+2] cycloaddition reactions of azides are known, although they often require more forcing conditions or activated reaction partners. psu.edutue.nl For example, the thermal Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne typically requires elevated temperatures to proceed at a reasonable rate and often results in a mixture of 1,4- and 1,5-disubstituted triazole regioisomers. The presence of electron-withdrawing groups on the alkyne can facilitate the reaction. Given the electronic nature of this compound, its participation in such uncatalyzed cycloadditions would likely depend on the electronic properties of the partnering dipolarophile.

Reductive and Oxidative Transformations of the Azido Functionality

The azido group in this compound can be readily transformed into other nitrogen-containing functionalities through reduction or oxidation.

The most common reductive transformation of an azide is its conversion to a primary amine. A variety of reagents can accomplish this, with the Staudinger reduction being a particularly mild and widely used method. organic-chemistry.org This reaction involves the treatment of the azide with a phosphine (B1218219), typically triphenylphosphine, to form a phosphazide (B1677712) intermediate, which upon hydrolysis yields the corresponding amine and phosphine oxide. This method is highly chemoselective and tolerates a wide range of other functional groups. organic-chemistry.orgresearchgate.net It is expected that this compound would be smoothly reduced to 2-amino-N-(2-fluorophenyl)acetamide under Staudinger conditions.

Other reducing agents such as catalytic hydrogenation (e.g., H₂/Pd-C), lithium aluminum hydride (LiAlH₄), or samarium diiodide (SmI₂) can also be employed for the reduction of azides, although these may be less chemoselective depending on the other functional groups present in the molecule. researchgate.net

The oxidation of the azido group is a less common transformation. Strong oxidizing agents can lead to the cleavage of the C-N bond and the release of nitrogen gas. However, specific oxidative transformations of the azido group itself are not well-documented for compounds like this compound under typical laboratory conditions. The oxidation of the acetamide (B32628) portion of the molecule, for instance with reagents like manganese(III) salts in acetic acid, could potentially occur under specific conditions. rsc.org

Thermal and Photochemical Decomposition Pathways of Azides

Organic azides are known to be thermally and photochemically labile, often decomposing with the extrusion of dinitrogen (N₂) to form highly reactive nitrene intermediates. researchgate.netresearchgate.net

The thermal decomposition of 2-azidoacetamide (B1653368) has been studied, and it is proposed to proceed through the formation of an imine intermediate (H₂NCOCH=NH) at lower temperatures. researchgate.net At higher temperatures, this intermediate further decomposes to a mixture of smaller molecules including N₂, CH₂NH, HNCO, CO, NH₃, and HCN. researchgate.net The presence of the 2-fluorophenyl substituent in this compound would likely influence the stability of the nitrene intermediate and potentially alter the decomposition pathway and product distribution. The electron-withdrawing fluorine atom could affect the migratory aptitude of the aryl group in potential nitrene rearrangements. Studies on related aromatic azides have shown that substituents can have a significant effect on the rate of thermal decomposition. rsc.org

Photochemical decomposition of azides, typically initiated by UV irradiation, also leads to the formation of nitrenes. researchgate.net The resulting nitrene can then undergo a variety of reactions, including insertion into C-H or O-H bonds, cyclization, or rearrangement (e.g., Curtius-type rearrangement). For α-azidoacetophenones, photolysis can lead to the migration of the acyl group. researchgate.net It is plausible that photolysis of this compound would generate the corresponding nitrene, which could then undergo subsequent intramolecular reactions.

Reactivity Profile of the N-(2-fluorophenyl)acetamide Moiety

The N-(2-fluorophenyl)acetamide portion of the molecule contains two key reactive sites: the fluorophenyl ring and the amide bond. The interplay between these features dictates a significant portion of the compound's chemical behavior.

Modifications and Functionalizations at the Fluorophenyl Ring

The fluorophenyl ring is a key site for synthetic modification. The fluorine atom, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating mesomeric effect (+M). This combination makes the ring generally less reactive towards electrophilic aromatic substitution than benzene, but it directs incoming electrophiles to the ortho and para positions. The position para to the fluorine (and meta to the acetamido group) is a likely target for substitution.

Furthermore, the presence of a fluorine atom opens the door to nucleophilic aromatic substitution (SNAr) reactions, particularly if additional electron-withdrawing groups are present on the ring. The fluorine atom can act as a leaving group when attacked by strong nucleophiles. Modern organometallic cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) also offer a powerful toolkit for functionalizing the fluorophenyl ring by forming new carbon-carbon or carbon-heteroatom bonds, although this typically requires prior conversion of a C-H bond to a C-Halogen or C-OTf bond. The electronic influence of a 2-fluoro substituent on an N-phenylacetamide core has been noted to significantly impact the properties of related molecules, suggesting its importance in fine-tuning reactivity. nih.gov

Reactions Involving the Amide Linkage: Hydrolysis and Transamidation

The amide bond, while generally stable, is susceptible to cleavage and modification under specific conditions.

Hydrolysis: The hydrolysis of the amide bond in this compound would yield 2-fluoroaniline (B146934) and azidoacetic acid. This reaction can be catalyzed by acid or base.

Acid-Catalyzed Hydrolysis: Involves protonation of the amide carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

Base-Catalyzed Hydrolysis: Proceeds via direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon.

In both cases, the reaction proceeds through a tetrahedral intermediate. nih.gov Studies on simpler N-substituted amides have shown that hydrolysis can follow an SN2 mechanism with water acting as the nucleophile, and the reaction rate is sensitive to pH. psu.edu

Transamidation: This process involves the exchange of the amine portion of the amide. While direct displacement is difficult, certain methods can achieve this transformation. Base-promoted hydroamidation, for example, allows for the addition of the N-H bond of N-aryl acetamides across activated alkenes like methyl acrylate (B77674) or acrylonitrile. georgiasouthern.edu This demonstrates the potential for the amide nitrogen of this compound to act as a nucleophile in addition reactions.

| Alkene Reactant | Base | Base Loading (mol%) | Reaction Time | Conversion (%) |

|---|---|---|---|---|

| Acrylonitrile | DBU | Not specified | 1 hour | >95% |

| Methyl Acrylate | KOtBu | 10 | Not specified | Similar rates to higher loading |

| Methyl Acrylate | KOtBu | 25 | Not specified | >95% (with side reactions) |

Tandem Reactions and Cascades Incorporating this compound

The presence of both an azide and an acetamide moiety within the same molecule makes this compound an ideal substrate for tandem or cascade reactions, where a single reaction setup initiates a sequence of bond-forming events.

The azide group is particularly versatile for initiating such cascades.

Nitrene Formation: Thermal or photochemical decomposition of the azide group expels nitrogen gas (N₂) to generate a highly reactive nitrene intermediate. nih.gov This nitrene can undergo several rapid intramolecular reactions, such as C-H insertion into the ortho position of the fluorophenyl ring to form a fused heterocyclic system.

1,3-Dipolar Cycloadditions: The azide can act as a 1,3-dipole and react with dipolarophiles like alkynes or alkenes in what is known as the Huisgen cycloaddition. nih.gov If an alkyne is introduced into the molecule, an intramolecular cycloaddition can lead to complex fused ring systems. The copper-catalyzed version of this reaction with a terminal alkyne ("click chemistry") is highly efficient for forming 1,2,3-triazoles.

Lewis Acid Catalysis: The reaction of aromatic azides with Lewis acids like boron trichloride (B1173362) can trigger cyclization to form fused azoles, a process believed to proceed through a reactive nitrenium ion intermediate. rsc.org

Staudinger Reaction: The azide can react with a phosphine to form an iminophosphorane. nih.gov This intermediate can be trapped intramolecularly by the amide carbonyl in an aza-Wittig reaction to generate a cyclic imine derivative.

Metal-catalyzed processes can also initiate tandem reactions. For example, silver-catalyzed reactions of related N'-(2-alkynylbenzylidene)hydrazides with alkynes are known to generate fused isoquinoline (B145761) structures through a complex cascade. rsc.org A similar strategy could potentially be applied to derivatives of this compound.

Elucidation of Reaction Mechanisms Through Kinetic and Isotopic Labeling Studies

Understanding the precise pathway of the reactions described above requires detailed mechanistic studies. Kinetic analysis and isotopic labeling are two of the most powerful techniques used for this purpose.

Kinetic Studies: By monitoring the concentration of reactants, intermediates, and products over time, a rate law for the reaction can be determined. This provides crucial information about which molecules are involved in the rate-determining step of the reaction. For instance, in studies of rhodium-catalyzed C-H amination reactions using organic azides, kinetic analysis helped reveal that the formation of a rhodium-nitrenoid intermediate, rather than C-H activation, was the rate-limiting step. ibs.re.kr

Isotopic Labeling Studies: This technique involves replacing one or more atoms in the reactant with a heavier isotope (e.g., replacing ¹H with ²H (deuterium), or ¹²C with ¹³C) and tracking the position of the label in the product. This method provides definitive evidence for bond-breaking and bond-forming events. A key application is the measurement of the Kinetic Isotope Effect (KIE), where the rate of a reaction involving a C-H bond is compared to the rate of the same reaction involving a C-D bond. nih.gov A significant KIE (kH/kD > 1) indicates that the C-H bond is broken in the rate-determining step. Such studies are invaluable for distinguishing between proposed mechanisms. nih.govnih.gov

| Technique | Principle | Information Gained | Example Application |

|---|---|---|---|

| Kinetic Analysis | Measure reaction rate as a function of reactant concentrations. | Determines the reaction order and identifies species involved in the rate-determining step. | Distinguishing between a concerted or stepwise pathway in a catalytic cycle. ibs.re.kr |

| Isotopic Labeling (e.g., Deuterium) | Replace an atom with its heavier isotope and analyze its position in the products. | Traces atomic connectivity changes; confirms bond cleavage events via the Kinetic Isotope Effect (KIE). | Determining if a C-H bond is broken in the rate-limiting step of a reaction. nih.gov |

Stereochemical Aspects of Reactions Involving this compound

The stereochemistry of this compound and its reactions is influenced by the geometry of the amide bond and the presence of the ortho-substituent on the phenyl ring.

The amide functional group is planar, but rotation around the N-C(aryl) bond can be restricted. The presence of the ortho-fluoro substituent can create a significant rotational barrier, potentially leading to atropisomerism, where distinct, non-interconverting rotational isomers (atropisomers) could exist at room temperature. The conformation of the molecule, particularly the dihedral angle between the phenyl ring and the amide plane, is influenced by intramolecular interactions. In the related N-(2-acetylphenyl)acetamide, an intramolecular hydrogen bond significantly affects the planarity. researchgate.net While a strong hydrogen bond is not expected with the fluoro group, steric and electronic repulsion can similarly dictate a preferred conformation that would influence its reactivity.

In reactions involving the formation of new chiral centers, the inherent stereochemistry of the molecule or reactants is critical. For example, in a 1,3-dipolar cycloaddition with a chiral alkene, the existing stereocenter would direct the approach of the azide, leading to the preferential formation of one diastereomer over another. Similarly, if the molecule were to possess atropisomeric chirality, this could direct the stereochemical outcome of subsequent reactions. The crystal structures of related N-arylacetamides show that intermolecular forces like hydrogen bonding also play a role in dictating the solid-state conformation, which can sometimes provide insight into reactive conformations. nih.gov

Theoretical and Computational Chemistry of 2 Azido N 2 Fluorophenyl Acetamide

Quantum Chemical Calculations on Electronic Structure and Bonding

Quantum chemical calculations are instrumental in understanding the electronic structure and bonding characteristics of 2-azido-N-(2-fluorophenyl)acetamide. Methods such as Density Functional Theory (DFT) can be employed to model the molecule and analyze its properties.

Natural Bond Orbital (NBO) analysis can further quantify these electronic effects by providing information on atomic charges, hybridization, and donor-acceptor interactions between orbitals. For instance, NBO analysis of related N-phenylacetamides has shown that the lone pair of the amide nitrogen participates in hyperconjugation with the carbonyl π* orbital, stabilizing the planar conformation. In this compound, similar interactions are expected, alongside interactions involving the azido (B1232118) and fluorophenyl moieties.

Table 1: Predicted Key Bonding Parameters of this compound (Illustrative)

| Bond | Predicted Bond Length (Å) | Predicted Bond Order | Notes |

| C=O (Amide) | ~1.23 | ~1.8 | The carbonyl bond is slightly elongated from a typical double bond due to resonance with the amide nitrogen. |

| C-N (Amide) | ~1.35 | ~1.3 | Exhibits partial double bond character, leading to a shorter bond length than a typical C-N single bond and restricted rotation. |

| N-N (Azide, terminal) | ~1.13 | ~2.7 | The terminal N-N bond of the azide (B81097) group is close to a triple bond. |

| N-N (Azide, central) | ~1.25 | ~1.6 | The central N-N bond has a lower bond order, reflecting the delocalized nature of the azide π-system. |

| C-F (Aromatic) | ~1.35 | ~1.0 | A strong, polar covalent bond due to the high electronegativity of fluorine. |

Note: The values in this table are illustrative and would require specific DFT calculations for precise determination.

Conformational Analysis and Potential Energy Surfaces of this compound

The conformational flexibility of this compound is primarily associated with rotation around several key single bonds. The most significant of these are the C-N bond of the amide and the C-C bond connecting the acetyl group to the azido moiety.

The rotation around the amide C-N bond is generally restricted due to its partial double bond character. The trans conformation, where the carbonyl oxygen and the phenyl ring are on opposite sides of the C-N bond, is typically energetically favored over the cis conformation in N-substituted amides to minimize steric hindrance.

The orientation of the 2-fluorophenyl ring relative to the amide plane is another important conformational parameter. The presence of the ortho-fluoro substituent can influence this orientation through steric and electronic interactions. Computational studies on related ortho-substituted N-phenylacetamides suggest that the aromatic ring is often twisted out of the amide plane to alleviate steric strain.

The potential energy surface (PES) of the molecule can be mapped by systematically varying key dihedral angles and calculating the corresponding energy. This allows for the identification of low-energy conformers and the energy barriers between them. For this compound, the PES would likely reveal several local minima corresponding to different rotational isomers of the azidoacetyl group and the 2-fluorophenyl ring. A crystal structure of the related 2-azido-N-(4-fluorophenyl)acetamide reveals a non-planar arrangement between the acetamide (B32628) group and the phenyl ring, which is a common feature in N-arylacetamides nih.gov.

Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions for Azido and Amide Groups

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules by examining their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals indicate the molecule's nucleophilic and electrophilic character, respectively fiveable.meyoutube.comwikipedia.org.

For this compound, the HOMO is expected to have significant contributions from the azido group and the amide nitrogen, making these sites susceptible to electrophilic attack. The LUMO, conversely, is likely to be centered on the carbonyl group and the aromatic ring, indicating these as potential sites for nucleophilic attack.

Azido Group Reactivity: Organic azides are well-known for their participation in 1,3-dipolar cycloaddition reactions. FMO theory explains this reactivity through the interaction of the azide's HOMO and LUMO with the corresponding frontier orbitals of a dipolarophile (e.g., an alkyne or alkene). The relative energies of these interacting orbitals determine the reaction rate and regioselectivity. The azido group can also undergo thermal or photochemical decomposition to form a highly reactive nitrene intermediate, a process also governed by its electronic structure.

Amide Group Reactivity: The amide group is generally less reactive than the azido group under mild conditions. The nucleophilicity of the amide nitrogen is reduced by the delocalization of its lone pair into the carbonyl group. The carbonyl carbon is electrophilic and can be attacked by strong nucleophiles, leading to hydrolysis or other substitution reactions. FMO analysis can help in comparing the electrophilicity of the carbonyl carbon with other potential electrophilic sites in the molecule.

Table 2: Predicted Frontier Molecular Orbital Properties (Illustrative)

| Orbital | Predicted Energy (eV) | Primary Localization | Predicted Reactivity |

| HOMO | -7.0 to -8.0 | Azido group, Amide nitrogen, Phenyl ring (π-system) | Nucleophilic character. The azido group is prone to react with electrophiles and participate in cycloaddition reactions. The amide nitrogen can be protonated under acidic conditions. |

| LUMO | -1.0 to -2.0 | Carbonyl group (π* orbital), Phenyl ring (π* system) | Electrophilic character. The carbonyl carbon is susceptible to nucleophilic attack. The aromatic ring can undergo nucleophilic aromatic substitution under certain conditions, activated by the fluorine substituent. |

Note: The energy values are illustrative and would be refined by specific quantum chemical calculations.

Computational Modeling of Reaction Mechanisms and Transition States for Key Transformations

Computational modeling allows for the detailed investigation of reaction mechanisms by locating transition states and calculating activation energies. For this compound, several key transformations can be computationally explored.

1,3-Dipolar Cycloaddition: The reaction of the azido group with various dipolarophiles is a prime candidate for computational study. By modeling the reaction pathway, the transition state structures for the formation of different regioisomers can be determined. The calculated activation barriers can then be used to predict the regioselectivity of the cycloaddition, which is often influenced by both electronic and steric factors. Computational studies on similar azide cycloadditions have shown that density functional theory (DFT) methods can accurately predict these outcomes acs.orgnih.gov.

Thermal Decomposition: The thermal decomposition of the azido group to form a nitrene is another important reaction. Computational modeling can elucidate the mechanism of this process, including the transition state for nitrogen extrusion. The subsequent reactions of the generated nitrene, such as C-H insertion or rearrangement, can also be modeled to predict the final products.

Amide Hydrolysis: The mechanism of amide hydrolysis, either acid- or base-catalyzed, can be investigated computationally. This involves modeling the stepwise addition of water or a hydroxide (B78521) ion to the carbonyl carbon, followed by the cleavage of the C-N bond. The calculation of the energy profile for this reaction can provide insights into the rate-determining step and the influence of the 2-fluorophenyl substituent on the reaction rate.

Solvation Effects and Intermolecular Interactions Affecting this compound Reactivity

The reactivity of this compound can be significantly influenced by its environment, particularly the solvent. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effects of different solvents on the molecule's properties and reactivity nih.govacs.org.

Solvation can affect the conformational equilibrium by stabilizing more polar conformers. It can also influence reaction rates by stabilizing or destabilizing reactants, transition states, and products to different extents. For example, polar solvents are known to affect the rates of 1,3-dipolar cycloadditions.

Intermolecular interactions also play a crucial role in the solid-state and in solution. The amide group is a strong hydrogen bond donor (N-H) and acceptor (C=O), leading to the formation of hydrogen-bonded networks. The 2-fluorophenyl group can participate in π-π stacking and C-H···π interactions. The fluorine atom itself can act as a weak hydrogen bond acceptor. A Hirshfeld surface analysis of the related 2-azido-N-(4-fluorophenyl)acetamide has revealed the importance of N—H···O hydrogen bonds and C—F···π(ring) interactions in its crystal packing. Similar interactions are expected to be significant for the 2-fluoro isomer nih.gov. These non-covalent interactions can influence the molecule's conformation and its accessibility to reagents, thereby affecting its reactivity.

Prediction of Spectroscopic Signatures and Their Correlation with Experimental Data

Computational chemistry provides powerful tools for predicting various spectroscopic signatures of molecules, which can then be compared with experimental data for validation and interpretation.

Infrared (IR) Spectroscopy: The vibrational frequencies and intensities of this compound can be calculated using methods like DFT. These calculations can aid in the assignment of experimental IR spectra. Key vibrational modes include the asymmetric and symmetric stretches of the azido group (typically around 2100 cm⁻¹ and 1300 cm⁻¹, respectively), the amide I band (C=O stretch, around 1660-1680 cm⁻¹), and the amide II band (N-H bend and C-N stretch, around 1550 cm⁻¹). Computational studies on amides have shown that the position of the amide I band is sensitive to the local environment and hydrogen bonding aip.orgdiva-portal.org.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H, ¹³C, ¹⁵N, and ¹⁹F nuclei can be predicted computationally. These predictions are valuable for assigning experimental NMR spectra and can provide insights into the electronic structure and conformation of the molecule. The calculated chemical shifts are often compared to experimental values to confirm the proposed structure.

Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectrum of the molecule. The calculations can identify the nature of the electronic transitions, for example, n→π* or π→π* transitions associated with the carbonyl, aromatic, and azido chromophores.

By correlating these predicted spectroscopic signatures with experimental data, a more complete and accurate picture of the structure and properties of this compound can be obtained.

Advanced Spectroscopic and Analytical Methodologies for Mechanistic Elucidation and Complex Characterization

Elucidation of Reaction Intermediates Using in situ and Operando Spectroscopy

The study of chemical reactions as they occur, without the isolation of intermediates, provides profound insights into reaction mechanisms. In situ and operando spectroscopy are powerful tools for observing transient species in real-time under actual reaction conditions. For a reactive compound like 2-azido-N-(2-fluorophenyl)acetamide, these techniques are invaluable for detecting short-lived intermediates, such as nitrenes, which are formed upon the thermal or photochemical decomposition of the azide (B81097) group.

In situ Fourier Transform Infrared (FTIR) spectroscopy can monitor the progress of reactions involving this compound. rsc.org The characteristic strong, sharp absorption band of the azide asymmetric stretch (typically around 2100 cm⁻¹) would be a key diagnostic peak. nih.gov As the reaction proceeds, the disappearance of this azide signal and the concurrent appearance of new signals corresponding to reaction intermediates or products can be tracked. For instance, in an intramolecular Schmidt reaction, a keto-azide could be generated in situ and its conversion to a lactam monitored. nih.gov

Similarly, in situ Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information about intermediates. By running the reaction directly within the NMR spectrometer, it is possible to observe the transformation of starting material to product, potentially identifying signals from transient species if their concentration and lifetime are sufficient. The use of metal azides generated in situ from sodium azide and various metal salts has been shown to selectively alter reaction pathways, a process that could be effectively studied using these techniques to understand the role of the metal in the reaction with the acetamide (B32628). chemistryviews.org These methods allow for the direct observation of catalytic cycles and the identification of active species and spectator species on a catalyst surface, which is crucial for optimizing reaction conditions. rsc.orguu.nl

Time-Resolved Spectroscopic Studies on Azide Reactivity

The fundamental reactivity of the azide group in this compound, particularly its photochemistry, occurs on extremely short timescales. Time-resolved spectroscopic techniques, such as femtosecond transient absorption (fs-TA) spectroscopy, are essential for capturing the dynamics of these ultrafast events. wikipedia.orgrsc.org

When an aryl azide absorbs a photon of UV light, it is promoted to an electronically excited state. From this state, it rapidly loses a molecule of nitrogen (N₂) to form a highly reactive arylnitrene intermediate. The entire process, from photoexcitation to nitrene formation, can occur within picoseconds.

Studies on similar aryl azides using fs-TA have revealed the lifetimes of the transient species involved. acs.org For example, upon excitation, the initially formed singlet excited state of the azide decays within hundreds of femtoseconds. This decay is accompanied by the rise of new absorption signals attributed to the singlet arylnitrene. acs.org The subsequent fate of the nitrene, such as ring expansion to a didehydroazepine or intersystem crossing to the more stable triplet nitrene, can also be monitored. acs.org While specific data for this compound is not available, the expected pathway and timescales can be inferred from related compounds.

Table 1: Lifetimes of Excited States and Intermediates for Related Aryl Azides

| Compound | Transient Species | Lifetime | Solvent | Citation |

|---|---|---|---|---|

| para-Biphenylyl Azide | S₂ Excited State | ~200 fs | Acetonitrile | acs.org |

| ortho-Biphenylyl Azide | S₂ Excited State | ~300 fs | Acetonitrile | acs.org |

| 1-Naphthyl Azide | S₂ Excited State | ~400 fs | Acetonitrile | acs.org |

| Singlet ortho-Biphenylnitrene | Singlet Nitrene | 16 ps | Acetonitrile | acs.org |

| Singlet 1-Naphthylnitrene | Singlet Nitrene | 12 ps | Acetonitrile | acs.org |

These ultrafast techniques provide a detailed picture of the potential energy surfaces governing the photodecomposition of aryl azides and are critical for understanding and controlling their reactivity. acs.orgmdpi.com

Advanced NMR Techniques for Structural and Conformational Analysis

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy offers unparalleled insight into the detailed three-dimensional structure and conformational dynamics of this compound and its derivatives in both solution and the solid state.

Two-Dimensional (2D) NMR Spectroscopy in solution is used to establish connectivity and spatial relationships between atoms.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, confirming the structure of the ethylacetamide chain and the substitution pattern of the fluorophenyl ring. youtube.com

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons (¹H-¹³C), allowing for unambiguous assignment of all protonated carbon signals. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is crucial for identifying quaternary carbons and confirming the connectivity across the amide bond. youtube.com

ROESY (Rotating-frame Overhauser Effect Spectroscopy) provides information about which atoms are close in space, even if they are not directly bonded. This is particularly useful for determining the preferred conformation around the amide bond and the spatial orientation of the phenyl ring relative to the acetamide side chain. researchgate.net

Solid-State NMR (ss-NMR) is essential for characterizing the compound in its crystalline form. Given the presence of fluorine, ¹⁹F ss-NMR is an especially powerful and sensitive probe. researchgate.net It can provide information on the local environment of the fluorine atom, including internuclear distances and molecular motion. acs.orgnih.gov High-resolution techniques, such as high-speed Magic Angle Spinning (MAS), are necessary to overcome the broad lines typically seen in solids, and ¹H decoupling is essential for obtaining high-quality ¹⁹F spectra. nsf.gov The combination of ¹⁹F and ¹³C ss-NMR can reveal details about the packing and conformation in the solid state that are not accessible in solution. marquette.edu

Table 2: Representative NMR Data for Structural Elucidation

| Technique | Information Obtained | Relevance to this compound |

|---|---|---|

| ¹H-¹H COSY | Identifies J-coupled protons. | Confirms -CH₂-CH₂- spin system and aromatic proton adjacencies. |

| ¹H-¹³C HSQC | Correlates protons to their attached carbons. | Assigns signals for the methylene (B1212753) and aromatic C-H groups. |

| ¹H-¹³C HMBC | Shows 2-3 bond correlations. | Establishes connectivity across the amide C=O and the C-F bond. |

| ¹⁹F ss-NMR | Probes the local environment of fluorine. | Highly sensitive to conformational and packing polymorphism in the solid state. acs.orgnih.gov |

These advanced NMR methods are critical for a complete structural and conformational assessment, providing a bridge between the solid-state structure and the behavior of the molecule in solution. nih.govnih.gov

High-Resolution Mass Spectrometry for Product Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of this compound and its reaction products. Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of ions with very high accuracy (typically to four or five decimal places), which allows for the determination of the elemental formula of a given ion.

For this compound (C₈H₇FN₄O), the exact mass of its molecular ion can be calculated and compared to the experimentally measured value for confident identification. The primary fragmentation pathway for aryl azides under electron impact or other ionization methods is the loss of a neutral nitrogen molecule (N₂), resulting in an ion that is 28.0061 Da lighter than the molecular ion. nih.govresearchgate.netdtic.mil HRMS can easily confirm this specific mass loss.

In the analysis of complex reaction mixtures, HRMS is crucial for identifying unexpected products, impurities, or intermediates. For example, in studying the reactions of the nitrene formed after N₂ loss, HRMS can help distinguish between different potential products, such as those arising from intramolecular C-H insertion versus ring expansion. When analyzing azide-containing macromolecules or derivatives, techniques like MALDI-TOF MS can reveal characteristic fragmentation patterns, including in-source and post-source loss of N₂, which must be correctly interpreted to avoid mischaracterization. nih.gov For quantitative analysis, LC-MS/MS methods can be developed to measure the concentration of the parent azide and its metabolites or degradation products with high sensitivity and specificity. rsc.org

Table 3: Predicted High-Resolution Mass Data for Key Ions

| Ion | Formula | Description | Calculated m/z |

|---|---|---|---|

| [M+H]⁺ | C₈H₈FN₄O⁺ | Protonated Molecular Ion | 195.0677 |

| [M-N₂+H]⁺ | C₈H₈FN₂O⁺ | Ion after loss of N₂ | 167.0619 |

Note: Calculated m/z values are for the most abundant isotopes.

X-ray Crystallography of Co-crystals and Complexed Structures

X-ray crystallography provides the definitive, atomic-level three-dimensional structure of a molecule in the solid state. While a crystal structure for this compound itself is not publicly available, analysis of closely related compounds like 2-azido-N-(4-fluorophenyl)acetamide and 2-azido-N-(2,6-dimethylphenyl)acetamide provides significant insight into the likely molecular conformation and intermolecular interactions. nih.govnih.gov

In these analogs, the asymmetric unit sometimes contains multiple independent molecules, which differ primarily in the conformation and torsion angles of the azidoacetamide group. nih.govresearchgate.netnih.gov A key recurring feature is the formation of robust intermolecular hydrogen bonds between the amide N-H group of one molecule and the carbonyl oxygen (C=O) of a neighboring molecule, leading to the formation of infinite chains or tapes within the crystal lattice. nih.govresearchgate.net

Furthermore, the concept of crystal engineering can be applied to form co-crystals . A co-crystal is a multi-component crystal in which the active pharmaceutical ingredient (API) and a benign co-former are held together in a specific stoichiometric ratio by non-covalent interactions, such as hydrogen bonding. nih.govnih.gov Forming a co-crystal of this compound with a suitable co-former could be a strategy to modify its physicochemical properties, such as solubility or stability. X-ray crystallography would be the ultimate tool to confirm the formation of a true co-crystal (as opposed to a simple mixture) and to precisely map the three-dimensional network of interactions between the acetamide and the co-former. youtube.com

Table 4: Crystallographic Data for the Analog 2-azido-N-(4-fluorophenyl)acetamide

| Parameter | Value | Citation |

|---|---|---|

| Chemical Formula | C₈H₇FN₄O | researchgate.net |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/c | researchgate.net |

| Molecules per Asymmetric Unit (Z') | 2 | nih.gov |

| Key Intermolecular Interaction | N—H···O Hydrogen Bonds | nih.gov |

| N-N-C-C Torsion Angle (Molecule 1) | -106.1 (2)° | nih.gov |

| N-N-C-C Torsion Angle (Molecule 2) | -175.4 (2)° | nih.gov |

Applications of 2 Azido N 2 Fluorophenyl Acetamide in Material Science and Organic Synthesis

Role as a Versatile "Click Chemistry" Building Block for Polymer Synthesis

The primary allure of 2-azido-N-(2-fluorophenyl)acetamide in polymer science lies in its azide (B81097) functional group, which is a key participant in "click chemistry." This class of reactions is characterized by high yields, stereospecificity, and the absence of offensive byproducts, making them ideal for the synthesis and modification of polymers.

Development of Novel Polymeric Architectures via Azide-Alkyne Cycloaddition

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the cornerstone of click chemistry and represents a powerful method for polymer synthesis. In this reaction, an azide, such as this compound, reacts with a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole linkage. This reaction's high efficiency and specificity allow for the construction of complex and well-defined polymer architectures that would be difficult to achieve through traditional polymerization methods.

The incorporation of this compound into polymer chains can be achieved in two primary ways:

Polymerization of an azide-containing monomer: While direct polymerization of an azido-containing monomer like 2-azidoethyl methacrylate (B99206) has been demonstrated to be challenging at elevated temperatures, controlled radical polymerization techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) have been successfully employed at near-room temperatures to produce well-defined polymers with pendant azide groups. rsc.orgmdpi.com

Post-polymerization modification: A pre-formed polymer with alkyne functionalities can be reacted with this compound to introduce the azido-phenylacetamide moiety as a side chain.

The resulting triazole linkages are not merely inert connectors; they are stable, aromatic units that can influence the polymer's properties, such as its thermal stability and solubility. The presence of the 2-fluorophenyl group can also impart specific characteristics, including hydrophobicity and potential for further interactions.

Potential Polymeric Architectures from this compound

| Polymeric Architecture | Description | Potential Advantage of using this compound |

| Linear Polymers | Straight-chain polymers formed by the step-growth polymerization of a difunctional azide and a difunctional alkyne. | The fluorinated phenyl group could enhance thermal stability and modify solubility. |

| Graft Copolymers | A polymer backbone with side chains of a different composition. | The azide group allows for the "grafting-to" of alkyne-terminated side chains onto a polymer backbone. |

| Dendrimers | Highly branched, tree-like polymers with a precise molecular structure. | The azide can be used to couple dendritic wedges to a multifunctional core. |

| Network Polymers | Cross-linked polymer networks forming hydrogels or other materials. | Can be used as a cross-linking agent with multi-alkyne functional molecules to form stable networks. |

Surface Functionalization of Materials and Nanoparticles

The azide group of this compound is a powerful tool for the surface functionalization of a wide range of materials, including polymers, metals, and nanoparticles. This modification can be achieved through either click chemistry or nitrene insertion reactions.

In the context of click chemistry, a material surface can be pre-functionalized with alkyne groups, which can then be reacted with this compound to covalently attach the fluorophenylacetamide moiety. This approach allows for the introduction of specific functionalities to the surface, such as altering its hydrophobicity, improving its biocompatibility, or providing sites for further chemical reactions.

Alternatively, the azide group can be converted into a highly reactive nitrene intermediate through photolysis (exposure to UV light) or thermolysis (heating). These nitrenes can then insert into C-H or N-H bonds on the surface of a material, forming a stable covalent linkage. This method is particularly useful for functionalizing materials that lack reactive groups for traditional coupling chemistries. The use of perfluorophenyl azides (PFPAs) in this context has been well-documented for the functionalization of polymers, oxides, carbon materials, and metal films. nih.govnih.gov

Potential Applications in Surface Functionalization

| Material | Functionalization Strategy | Potential Outcome |

| Polymers | Photolytic or thermolytic nitrene insertion. | Altered surface energy, improved adhesion, or introduction of biocompatible coatings. |

| Nanoparticles | CuAAC with alkyne-functionalized nanoparticles. | Creation of targeted drug delivery vehicles or diagnostic probes. mdpi.comresearchgate.net |

| Metal Surfaces | CuAAC, where the copper surface can act as the catalyst. | Formation of self-assembled monolayers to prevent corrosion or to act as adhesion promoters. |

| Carbon Nanotubes | Nitrene insertion into the carbon framework. | Improved dispersibility in solvents and compatibility with polymer matrices. |

Utilization in the Design and Construction of Supramolecular Assemblies

Supramolecular chemistry involves the assembly of molecules into larger, organized structures through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. The structure of this compound, with its amide group (a hydrogen bond donor and acceptor), phenyl ring (capable of π-π stacking), and the potential for the azide and fluoro groups to participate in intermolecular interactions, makes it a promising candidate for the construction of supramolecular assemblies.

Crystal structure analyses of closely related compounds, such as 2-azido-N-(4-methylphenyl)acetamide, reveal the formation of zigzag chains through N—H⋯O hydrogen bonds. nih.govnih.gov Similar interactions are expected for this compound, leading to the formation of well-ordered crystalline structures. The fluorine atom can also participate in weaker interactions, such as C—F⋯π interactions, which can further direct the assembly of the molecules. The azide group itself can participate in π-interactions with aromatic rings. organic-chemistry.org

Application as a Precursor for the Synthesis of Diverse Heterocycles and Organic Scaffolds

Organic azides are exceptionally versatile precursors for the synthesis of a wide variety of nitrogen-containing heterocyclic compounds. nih.govnih.gov The azide group in this compound can undergo a range of cycloaddition and other reactions to form important heterocyclic scaffolds.

The most prominent application is the synthesis of 1,2,3-triazoles through the aforementioned azide-alkyne cycloaddition. mdpi.comraco.catnih.govresearchgate.netfrontiersin.org This reaction is highly reliable and provides access to a vast array of substituted triazoles, which are known to exhibit a wide range of biological activities and are important in medicinal chemistry.

Another significant application is the synthesis of tetrazoles , which are important bioisosteres for carboxylic acids in drug design. organic-chemistry.orgresearchgate.netorganic-chemistry.orgacs.orgacs.org The [3+2] cycloaddition of an azide with a nitrile is a common method for tetrazole synthesis. While this would require an external nitrile source, other synthetic routes involving the azide functionality of this compound could also be envisaged.

Furthermore, the azide group can be a precursor to other reactive intermediates, such as nitrenes, which can then undergo intramolecular cyclization reactions to form a variety of other heterocyclic systems.

Potential Heterocyclic Scaffolds from this compound

| Heterocycle | Synthetic Route | Potential Significance |

| 1,2,3-Triazoles | [3+2] Cycloaddition with alkynes (CuAAC or thermal). | Core structures in pharmaceuticals, agrochemicals, and materials science. |

| Tetrazoles | [3+2] Cycloaddition with nitriles. | Important pharmacophores in medicinal chemistry. |

| Triazolines | [3+2] Cycloaddition with alkenes. | Intermediates in the synthesis of other heterocycles. |

| Aziridines | Reaction with alkenes via nitrene intermediates. | Versatile building blocks in organic synthesis. |

Integration into Responsive Materials (e.g., Photoresponsive, Thermoresponsive Systems)

Responsive materials, or "smart" materials, are designed to change their properties in response to external stimuli such as light or temperature. The incorporation of this compound into polymer backbones or as side chains could potentially lead to the development of such materials.

Photoresponsive Systems: While the this compound moiety itself is not photochromic, the azide group can be used as a versatile handle for attaching photoresponsive units, such as azobenzenes, to a material. rsc.orgcapes.gov.brresearchgate.net The azide-alkyne click reaction provides a highly efficient method for conjugating alkyne-functionalized photochromic dyes to an azide-containing polymer. The resulting material could exhibit photo-induced changes in its shape, solubility, or other properties. Additionally, the azide group itself is photosensitive and can be cleaved with UV light to generate a reactive nitrene, which can be used to create patterned surfaces or to crosslink polymers upon irradiation. nih.gov

Thermoresponsive Systems: Thermoresponsive polymers exhibit a phase transition at a specific temperature, known as the lower critical solution temperature (LCST) or upper critical solution temperature (UCST). nih.govnih.govmdpi.com The properties of these polymers can be tuned by altering their chemical composition. The introduction of the N-(2-fluorophenyl)acetamide group into a thermoresponsive polymer could influence its transition temperature and other properties due to the hydrophobicity of the phenyl ring and the specific interactions of the fluoro and amide groups.

Employment in the Development of Advanced Catalytic Systems or Ligand Design

The triazole ring, which can be readily formed from this compound via click chemistry, is an excellent coordinating ligand for various metals. This opens up the possibility of using this compound in the design and synthesis of novel catalysts and ligands.

By reacting this compound with an alkyne-functionalized scaffold, a variety of mono- or polydentate ligands can be prepared. The nitrogen atoms of the resulting triazole ring can coordinate to metal centers, and the electronic properties of the ligand can be tuned by modifying the substituents on the alkyne or by leveraging the electronic effects of the 2-fluorophenyl group. These custom-designed ligands could find applications in various catalytic transformations, such as cross-coupling reactions, hydrogenations, or polymerizations. The development of new ligands is crucial for advancing the field of catalysis, and the modular nature of click chemistry makes this compound an attractive building block for this purpose. acs.org

Synthesis and Structure Reactivity Relationship Studies of Novel Derivatives and Analogues of 2 Azido N 2 Fluorophenyl Acetamide

Systematic Variation of the Fluorophenyl Moiety: Electronic and Steric Effects

The substitution pattern on the fluorophenyl ring of 2-azido-N-(2-fluorophenyl)acetamide plays a critical role in dictating its reactivity and intermolecular interactions. By systematically altering the position and number of fluorine atoms, as well as introducing other substituents, the electronic and steric landscape of the molecule can be finely tuned.

The synthesis of various fluorinated N-phenylacetamides serves as a foundational step in understanding these effects. For instance, the synthesis of N-(2,5-difluorophenyl) acetamide (B32628) has been reported, providing a pathway to a difluoro analogue of the parent compound. researchgate.netresearchgate.net Similarly, the preparation of 2-azido-N-(2,6-dimethylphenyl)acetamide introduces steric bulk ortho to the amide linkage, which can significantly influence the conformation and reactivity of the molecule. nih.govuq.edu.au The standard synthesis for these compounds typically involves the chloroacetylation of the corresponding aniline (B41778) derivative, followed by nucleophilic substitution with sodium azide (B81097). rsc.org

The electronic effects of fluorine substitution are of particular interest. Fluorine is the most electronegative element, and its placement on the phenyl ring can significantly alter the electron density of the amide nitrogen and the aromatic ring itself. This, in turn, can influence the reactivity of the azide group and the propensity of the molecule to engage in hydrogen bonding and π-stacking interactions. For example, the crystal structure of the related 2-azido-N-(4-fluorophenyl)acetamide reveals the formation of N—H⋯O hydrogen-bonded chains. nih.gov The position of the fluorine atom (ortho, meta, or para) will have distinct inductive and resonance effects, thereby modulating these interactions.

Steric effects are also crucial. The introduction of substituents at the ortho positions (e.g., in 2-azido-N-(2,6-dimethylphenyl)acetamide) can force the phenyl ring to adopt a non-planar conformation with respect to the acetamido group. nih.gov This twisting can impact the accessibility of the azide and amide functionalities, potentially altering reaction rates and intermolecular association patterns.

A comparative analysis of the reactivity of different fluorinated and substituted analogues in reactions such as azide-alkyne cycloadditions would provide valuable data on the interplay of electronic and steric factors. This understanding is essential for the rational design of new materials with specific properties.

Modifications to the Azidoacetamido Scaffold and their Impact on Reactivity

The azidoacetamido scaffold is the reactive core of this compound. Modifications to this part of the molecule can have a profound impact on its chemical reactivity and stability.

One of the most explored modifications is the bioisosteric replacement of the amide bond. nih.govcambridgemedchemconsulting.com The amide group is susceptible to hydrolysis, and its replacement with a more stable linkage can be advantageous in certain applications. A common strategy is the replacement of the amide with a 1,2,3-triazole ring, which can be formed via a [3+2] cycloaddition reaction. cambridgemedchemconsulting.comnih.govhyphadiscovery.com This replacement maintains the hydrogen bond accepting and donating capabilities of the amide while offering enhanced metabolic stability. hyphadiscovery.com The synthesis of N-phenylacetamide-incorporated 1,2,3-triazoles has been reported, demonstrating the feasibility of this approach. rsc.org

Another potential modification is the alteration of the linker between the azide and the amide. Changing the length or rigidity of this linker can affect the spatial orientation of the azide group relative to the fluorophenyl moiety, which could influence its reactivity in cycloaddition reactions.

Furthermore, the nature of the group attached to the azide can be varied. While the focus here is on the 2-azidoacetyl group, other azido-containing moieties could be appended to the N-(2-fluorophenyl)amine to create a different class of reactive intermediates.

The impact of these modifications on reactivity can be assessed through kinetic studies of model reactions, such as the CuAAC reaction with a standard alkyne. Such studies would provide quantitative data on how changes to the azidoacetamido scaffold influence the energy barrier and rate of this important transformation.

Exploration of Isosteric Replacements for Enhanced Reactivity or Specific Properties

Isosteric replacement is a powerful strategy in medicinal chemistry and materials science to fine-tune the properties of a lead compound while maintaining its core biological or chemical function. nih.gov In the context of this compound, isosteric replacements can be considered for both the azide and the amide functionalities.

Isosteric Replacements for the Azide Group:

While the azide group is highly valuable for click chemistry, its potential for instability and the generation of nitrogen gas upon decomposition can be a concern in some applications. Isosteric replacements for the azide group that can still participate in similar coupling reactions are therefore of interest. For instance, terminal alkynes can serve as an isosteric replacement, enabling participation in different types of coupling reactions. The synthesis of compounds with a terminal alkyne in place of the azide would open up new avenues for derivatization.

Isosteric Replacements for the Amide Group:

As mentioned in the previous section, the amide bond can be replaced by various bioisosteres to enhance stability or modulate properties. In addition to 1,2,3-triazoles, other five-membered heterocycles such as oxadiazoles (B1248032) and thiadiazoles can be considered. The synthesis of indol-3-ylglyoxylyl ester derivatives as isosteres for amide-containing compounds has been explored, although in that specific case, the amide was found to be more favorable for receptor binding. nih.gov This highlights that the success of an isosteric replacement is highly context-dependent. Sulfonamides have also been investigated as amide bioisosteres. cambridgemedchemconsulting.com

The choice of isostere will depend on the desired properties. For example, if enhanced metabolic stability is the primary goal, a 1,2,3-triazole or an oxadiazole might be a suitable choice. nih.govnih.gov If altered electronic properties are desired, a sulfonamide could be considered. The synthesis and characterization of these analogues would provide a library of compounds with a range of stabilities, polarities, and hydrogen bonding capabilities.

Development of Libraries of this compound Analogues for High-Throughput Screening in Materials Research

The versatility of the azide-alkyne cycloaddition reaction makes this compound and its analogues ideal candidates for the development of compound libraries for high-throughput screening (HTS) in materials research. rsc.org By creating a diverse set of azido-containing building blocks and reacting them with a library of alkynes, a vast array of new materials with different properties can be rapidly synthesized and evaluated.

The development of such libraries requires robust and efficient synthetic methods that are amenable to automation. The synthesis of azide libraries suitable for direct "click" chemistry and in situ screening has been a key area of research. rsc.org These methods often employ parallel synthesis techniques to generate a large number of compounds in a short amount of time.

For materials discovery, the properties of the resulting triazole-containing compounds are of primary interest. These properties can include thermal stability, photophysical characteristics (e.g., fluorescence), and self-assembly behavior. For example, the introduction of different substituents on the fluorophenyl ring and on the alkyne reaction partner can be used to tune the emission wavelength and quantum yield of fluorescent materials.

High-throughput screening platforms are essential for rapidly evaluating the properties of these large compound libraries. For instance, ICP-MS/MS has been used for the rapid screening of catalysts for azide-alkyne cycloaddition reactions. nih.govrsc.org Similar HTS methods can be developed to screen for desired material properties. The data generated from these screens can then be used to identify lead compounds for further optimization and to build structure-property relationship models.

Table 1: Representative Analogues for a High-Throughput Screening Library

| 2-azido-N-(aryl)acetamide Derivative | Alkyne Reaction Partner | Potential Application Area |

| 2-azido-N-(2,4-difluorophenyl)acetamide | Phenylacetylene | Fluorescent Materials |

| 2-azido-N-(2-chloro-6-fluorophenyl)acetamide | Propargyl alcohol | Functional Polymers |

| 2-azido-N-(2,6-dimethylphenyl)acetamide | 1-Ethynylpyrene | Organic Electronics |

| This compound | N-propargylmaleimide | Cross-linking agents |

Investigation of Conformational Constraints and Their Influence on Reactivity

The three-dimensional conformation of a molecule can have a significant impact on its reactivity. In the case of this compound, the rotational freedom around the various single bonds can lead to the existence of multiple conformers, each with a different spatial arrangement of the functional groups.

The ortho-fluoro substituent is expected to play a key role in imposing conformational constraints. Steric hindrance between the fluorine atom and the amide carbonyl group can influence the dihedral angle between the phenyl ring and the acetamido plane. The conformational analysis of other ortho-substituted N-phenylacetamides has shown that such substituents can lead to non-planar structures. researchgate.netohiolink.edu

The orientation of the azido (B1232118) group itself is also a critical factor. Crystal structures of related compounds, such as 2-azido-N-(4-methylphenyl)acetamide, have revealed different rotational orientations of the azido group in the solid state. nih.govresearchgate.net This conformational flexibility can affect the accessibility of the azide for reaction.

Computational methods, such as Density Functional Theory (DFT), can be employed to model the different possible conformers and to calculate their relative energies. These calculations can provide insights into the most stable conformations in the gas phase and in different solvents. Experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through the use of Nuclear Overhauser Effect (NOE) and Residual Dipolar Coupling (RDC) data, can be used to determine the solution-state conformation. researchgate.netnih.gov

Understanding the conformational landscape of this compound and its analogues is crucial for explaining their reactivity patterns. For example, a conformation that pre-organizes the molecule for a specific reaction, such as a cycloaddition, may lead to an enhanced reaction rate. Conversely, a conformation that sterically shields the reactive azide group may lead to lower reactivity. This knowledge can be used to design new analogues with specific conformational biases to achieve desired reactivity profiles.

Emerging Research Frontiers in the Chemistry of this compound

The synthetic versatility and latent reactivity of the azide functional group have positioned organic azides as compounds of significant interest in contemporary chemical research. Within this class of molecules, this compound is emerging as a noteworthy scaffold, prompting exploration into novel synthetic methodologies and applications. This article delineates the burgeoning research directions and future outlook for the chemistry of this specific compound, focusing on advancements in synthetic techniques, activation modes, and the expansion of its utility in materials science and beyond.

Q & A

Q. What are the optimal synthetic routes for 2-azido-N-(2-fluorophenyl)acetamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution of a halogenated precursor (e.g., 2-chloro-N-(2-fluorophenyl)acetamide) with sodium azide (NaN₃). Key steps include:

- Reaction Setup : Dissolve the precursor in polar aprotic solvents (e.g., DMF or DMSO) under nitrogen atmosphere to prevent azide decomposition.

- Conditions : Heat at 60–80°C for 6–12 hours, monitored by TLC .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water.

- Yield Optimization : Adjust stoichiometry (1:1.2 molar ratio of precursor to NaN₃) and ensure anhydrous conditions to minimize side reactions .

Q. How can researchers characterize the structural integrity of this compound post-synthesis?

- Methodological Answer : Employ a multi-technique approach:

- NMR Spectroscopy : Confirm the azide (-N₃) absence in NMR (no proton signal) and presence via NMR (δ ~120–130 ppm for adjacent carbons). The fluorophenyl group is identified by NMR (δ ~-110 to -120 ppm) .

- FTIR : Detect azide stretch at ~2100–2150 cm⁻¹ and amide C=O at ~1650–1680 cm⁻¹ .

- HPLC-MS : Verify purity (>95%) and molecular ion peak (m/z 223.2 for [M+H]⁺) .

Q. What are the stability considerations for storing this compound, and how can degradation be minimized?

- Methodological Answer :

- Storage : Store in amber vials at -20°C under inert gas (argon) to prevent photolytic or thermal decomposition of the azide group.

- Stability Testing : Conduct accelerated degradation studies at 40°C/75% RH over 4 weeks, monitoring via HPLC .

- Degradation Pathways : Hydrolysis of the azide to amine under acidic conditions; avoid aqueous buffers with pH <5 .

Advanced Research Questions

Q. How does the electronic nature of the 2-fluorophenyl group influence the reactivity of the azide moiety in Huisgen cycloaddition reactions?

- Methodological Answer : The electron-withdrawing fluorine group enhances azide electrophilicity, accelerating strain-promoted cycloadditions with alkynes. To validate:

- Kinetic Studies : Compare reaction rates with non-fluorinated analogs using UV-Vis spectroscopy to track alkyne consumption .

- DFT Calculations : Model transition states (e.g., Gaussian 16) to assess fluorine’s impact on activation energy .

- Experimental Validation : Synthesize triazole derivatives via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) methods, isolating products for X-ray crystallography .

Q. What strategies can resolve contradictions in biological activity data for this compound across different assay systems?

- Methodological Answer :

- Dose-Response Reproducibility : Test in triplicate across multiple cell lines (e.g., HEK293, HeLa) with standardized protocols (IC₅₀ calculations).

- Metabolic Stability Assays : Use liver microsomes (human/rat) to assess if rapid degradation in certain media skews activity .

- Target Engagement Studies : Employ thermal shift assays (TSA) or SPR to confirm direct binding to purported targets (e.g., kinases) .

Q. How can computational modeling predict the regioselectivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate solvent-solute interactions (e.g., in DMSO) to identify preferred attack sites for nucleophiles (e.g., thiols).

- Frontier Orbital Analysis : Calculate HOMO/LUMO energies (via Gaussian) to predict sites of electrophilic/nucleophilic reactivity .

- Experimental Cross-Validation : Compare computational predictions with experimental outcomes using LC-MS to track substitution products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.